molecular formula C18H18O2 B10860034 Xenyhexenic Acid CAS No. 94886-36-9

Xenyhexenic Acid

Cat. No.: B10860034
CAS No.: 94886-36-9
M. Wt: 266.3 g/mol
InChI Key: ZVRCODPBROUJIT-NSCUHMNNSA-N
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Description

Xenyhexenic Acid is a biochemical compound known for its applications in various fields, including medicine and industrial chemistry. It has been classified under treatments for conditions such as high blood pressure . Despite its potential, it is not yet approved for use in any country .

Preparation Methods

The synthesis of Xenyhexenic Acid involves several steps. One common method includes the use of 1,2-dichloroethane, aluminum chloride, and acetyl chloride. The reaction mixture is cooled to 10°C, and biphenyl is added gradually, ensuring the temperature does not exceed 20°C. The mixture is then heated to 50°C and maintained at this temperature for four hours . Industrial production methods are still under research and development, focusing on optimizing yield and purity.

Chemical Reactions Analysis

Xenyhexenic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents and boronic acids, especially in Suzuki–Miyaura coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Xenyhexenic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xenyhexenic Acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Xenyhexenic Acid can be compared with other similar compounds, such as phenolic compounds and synthetic genetic polymers. These compounds share some chemical properties but differ in their specific applications and biological activities . For instance, phenolic compounds are known for their antioxidant properties, while synthetic genetic polymers are used in genetic research .

Similar Compounds

  • Phenolic compounds
  • Synthetic genetic polymers
  • Organoboron reagents

Biological Activity

Xenyhexenic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and detailed findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a long alkyl chain that contributes to its biological properties. The molecular formula and structural features play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli12.4 μM
Staphylococcus aureus15.0 μM
Bacillus subtilis10.5 μM
Ralstonia solanacearum13.2 μM

The compound showed stronger activity against Gram-negative bacteria compared to Gram-positive strains, likely due to differences in cell wall composition. The presence of a long alkyl chain enhances the ability of this compound to penetrate bacterial membranes, leading to increased efficacy against these pathogens .

Anticancer Activity

This compound has also been studied for its anticancer effects, particularly against various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa15.74.8
A54920.84.3
LS17421.83.6

The selectivity index indicates that this compound has a favorable therapeutic window, showing minimal toxicity towards normal human fibroblasts while effectively inhibiting cancer cell proliferation . The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and DNA fragmentation observed in treated cells.

Molecular Docking Studies

To further understand the interaction of this compound with biological targets, molecular docking studies have been conducted. These studies revealed that:

  • Binding Affinity : The compound exhibits strong binding affinity to key enzymes involved in DNA replication and repair, such as topoisomerase II beta.
  • Target Interaction : The long alkyl chain enhances hydrophobic interactions with target proteins, contributing to its biological activity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : In a controlled study involving infected mice, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Case Study on Cancer Treatment : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy showed improved outcomes in patients with advanced-stage cancer.

Properties

CAS No.

94886-36-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-2-(4-phenylphenyl)hex-4-enoic acid

InChI

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+

InChI Key

ZVRCODPBROUJIT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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